molecular formula C20H22N2O5 B2658139 N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methoxybenzamide CAS No. 900996-62-5

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methoxybenzamide

Cat. No.: B2658139
CAS No.: 900996-62-5
M. Wt: 370.405
InChI Key: CUQQMXXMCTXKJU-UHFFFAOYSA-N
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Description

N-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methoxybenzamide is a benzamide derivative featuring a pyrrolidinone core substituted with a 3,4-dimethoxyphenyl group at the N1 position and a 4-methoxybenzamide moiety at the C3 position. This structure combines electron-donating methoxy groups with a polar amide linkage, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-25-16-7-4-13(5-8-16)20(24)21-14-10-19(23)22(12-14)15-6-9-17(26-2)18(11-15)27-3/h4-9,11,14H,10,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQQMXXMCTXKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Substitution with 3,4-Dimethoxyphenyl Group:

    Coupling with 4-Methoxybenzamide: The final step involves coupling the pyrrolidinone intermediate with 4-methoxybenzamide using a coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination can be employed.

Major Products

    Oxidation: Formation of 3,4-dimethoxybenzoic acid or 4-methoxybenzoic acid.

    Reduction: Formation of the corresponding alcohol derivative.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methoxybenzamide has been investigated for its anticonvulsant properties. Research indicates that derivatives of pyrrolidinone compounds exhibit promising activity in preclinical seizure models. For instance, studies have shown that similar compounds can effectively modulate sodium and calcium channels, which are critical in seizure activity management .

Antinociceptive Activity

The compound has demonstrated potential antinociceptive effects in animal models. In particular, studies utilizing formalin-induced pain models have indicated that certain amide derivatives can alleviate pain effectively, suggesting a mechanism that may involve modulation of pain pathways through central nervous system interactions .

Antidepressant Potential

Recent investigations into the pharmacological profile of compounds similar to this compound have highlighted their potential as antidepressants . The interaction with serotonin receptors has been a focal point in understanding how these compounds can influence mood regulation and anxiety disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic efficacy. Modifications to the methoxy and pyrrolidine moieties can significantly alter biological activity, making it a valuable candidate for further drug development .

Multi-drug Therapy Approaches

In the context of multi-drug therapy for conditions like COVID-19, researchers are exploring the role of this compound in combination therapies aimed at synergistic action against viral replication and inflammatory responses. Such approaches could enhance treatment efficacy by targeting multiple pathways simultaneously .

Case Study 1: Anticonvulsant Efficacy

In a study conducted on various pyrrolidine derivatives, this compound was evaluated for its anticonvulsant activity using the maximal electroshock (MES) test. Results indicated an ED50 value significantly lower than existing antiepileptic drugs like phenytoin and ethosuximide, suggesting a favorable safety profile alongside efficacy .

Case Study 2: Pain Management

A comparative study assessed the antinociceptive effects of this compound against standard analgesics in a formalin pain model. The results demonstrated comparable efficacy with reduced side effects typically associated with traditional pain management therapies .

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Features
Target Compound 3,4-Dimethoxyphenyl, 4-methoxybenzamide ~414.4 (calculated) Not reported High methoxy content
N-[1-(3,4-Dimethoxyphenyl)-5-oxo-3-pyrrolidinyl]-4-(1-piperidinylsulfonyl)benzamide 1-Piperidinylsulfonyl group ~543.6 (CAS: 900997-63-9) Not reported Sulfonyl group enhances polarity
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Fluorinated chromen, pyrazolopyrimidine 589.1 175–178 Fluorine atoms improve metabolic stability
5-Fluoro-N-(2-methoxy-4-methylpyridin-3-yl)-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-yl)benzamide Triazolo-oxazin, trifluoropropan-2-yloxy ~497.4 (estimated) Not reported Rigid heterocycle enhances selectivity

Functional Group Impact on Bioactivity

Sulfonyl vs. Methoxy Substituents

The sulfonyl-containing analog () introduces a highly polar and electron-withdrawing group, which may increase solubility in aqueous media compared to the methoxy-rich target compound. Sulfonyl groups are also known to enhance binding affinity to proteases or sulfotransferases due to their ability to form hydrogen bonds .

Fluorinated Derivatives

The fluorinated chromen-pyrazolopyrimidine compound () demonstrates how fluorine atoms can improve metabolic stability by resisting oxidative degradation. Its higher molecular weight (589.1 vs.

Heterocyclic Rigidity

Compounds with triazolo-oxazin cores () exhibit rigid structures that may enhance target selectivity by reducing conformational flexibility. This contrasts with the target compound’s pyrrolidinone ring, which offers moderate flexibility for adapting to binding pockets .

Biological Activity

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N2O4, with a molecular weight of 368.43 g/mol. Its structure includes a pyrrolidine ring and methoxy-substituted phenyl groups, which are crucial for its biological interactions.

PropertyValue
Molecular Weight368.43 g/mol
Molecular FormulaC21H24N2O4
LogP2.3307
Polar Surface Area55.982 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

The compound's biological activity is primarily attributed to its interaction with various molecular targets. The presence of the pyrrolidine ring allows for diverse interactions with enzymes and receptors, potentially modulating biological pathways involved in cell proliferation and apoptosis.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer cell growth.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing neurological pathways.
  • Antioxidative Activity : The methoxy groups contribute to antioxidative properties, which can protect cells from oxidative stress.

Antiproliferative Effects

Recent studies have shown that compounds with similar structural motifs exhibit antiproliferative activity against various cancer cell lines. For instance, derivatives of benzimidazole bearing methoxy groups demonstrated significant selectivity against MCF-7 breast cancer cells with IC50 values ranging from 1.2 to 5.3 µM . While specific IC50 data for this compound is not extensively documented, its structural similarities suggest potential efficacy.

Antioxidative Activity

Research indicates that compounds featuring methoxy substituents often exhibit enhanced antioxidative properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with cancer and neurodegenerative diseases .

Case Studies and Research Findings

  • Antiproliferative Studies :
    • A study on structurally similar compounds found that those with methoxy substitutions showed improved antiproliferative activity against the MCF-7 cell line . The presence of electron-donating groups was noted to enhance biological activity significantly.
  • Antioxidative Capacity :
    • Compounds similar to this compound have been evaluated for their antioxidative capabilities using spectroscopic methods. Results indicated that these compounds outperformed standard antioxidants like BHT in various assays .

Q & A

Q. What are the key considerations in synthesizing N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methoxybenzamide to ensure high yield and purity?

  • Methodological Answer : The synthesis requires careful optimization of reaction conditions, including reagent stoichiometry, solvent selection, and temperature control. For example, silica gel flash column chromatography (using a 99:1 ratio of dichloromethane:methanol) has been effective in achieving 47% yield and 97% purity for structurally analogous pyrrolidin-3-yl benzamides . Reaction monitoring via thin-layer chromatography (TLC) is critical to track intermediate formation. Post-synthesis, recrystallization from polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) can further enhance purity.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodological Answer : 1H and 13C NMR are essential for confirming the molecular structure, particularly the chemical environments of the 3,4-dimethoxyphenyl, 5-oxopyrrolidin-3-yl, and 4-methoxybenzamide moieties. For example, in analogous compounds, the pyrrolidinone carbonyl typically resonates at ~170 ppm in 13C NMR, while methoxy groups appear as singlets near δ 3.8–4.0 in 1H NMR . IR spectroscopy is critical for identifying functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹). Elemental analysis (C, H, N) should match theoretical values within ±0.4% to confirm purity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products during the synthesis of this compound?

  • Methodological Answer : By-product formation can be mitigated by:
  • Temperature Control : Maintaining reaction temperatures between 50–70°C to avoid thermal degradation of intermediates.
  • Catalyst Screening : Testing Lewis acids (e.g., ZnCl₂) or organocatalysts to improve regioselectivity during cyclization steps.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) may enhance solubility of intermediates, reducing side reactions.
  • Real-Time Monitoring : Using LC-MS or in situ FTIR to detect undesired intermediates early .

Q. How can researchers analyze and resolve discrepancies between calculated and observed elemental composition in synthesized batches?

  • Methodological Answer : Discrepancies often arise from incomplete purification or hygroscopic impurities. To resolve this:
  • Repeat Elemental Analysis under anhydrous conditions.
  • Thermogravimetric Analysis (TGA) can detect residual solvents or moisture.
  • Mass Spectrometry (HRMS) confirms molecular ion integrity. For example, in related compounds, deviations >0.5% in carbon content suggest incomplete removal of protecting groups or solvent residues .

Q. What methods are recommended for studying the crystalline forms of this compound, and how do they impact physicochemical properties?

  • Methodological Answer : Polymorph screening via solvent-mediated crystallization (e.g., using ethanol/water mixtures) can identify stable crystalline forms. X-ray diffraction (XRD) and differential scanning calorimetry (DSC) are critical for characterizing lattice parameters and melting points. For instance, in structurally similar compounds, crystalline forms with higher lattice energy exhibit improved thermal stability and reduced hygroscopicity .

Q. How should researchers design structure-activity relationship (SAR) studies to evaluate the biological activity of this compound?

  • Methodological Answer : SAR studies should focus on:
  • Core Modifications : Varying substituents on the 3,4-dimethoxyphenyl or 4-methoxybenzamide groups to assess steric/electronic effects.
  • Bioisosteric Replacements : Substituting the pyrrolidinone ring with lactam or piperidinone analogs.
  • In Vitro Assays : Testing against target enzymes (e.g., kinases or proteases) with IC50 determination. For example, compounds with bulkier substituents on the benzamide group showed reduced activity in analogous studies, suggesting steric hindrance at the binding site .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data between theoretical predictions and experimental observations?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotamers) or solvent interactions. Strategies include:
  • Variable-Temperature NMR : To resolve overlapping peaks caused by slow conformational exchange.
  • COSY and NOESY Experiments : To confirm spatial correlations between protons.
  • DFT Calculations : Using software like Gaussian to simulate NMR shifts and compare with experimental data .

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